N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine

LogP Lipophilicity Chromatographic Retention

N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine (CAS 893569-89-6) is a thiophene-based secondary amine with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol. The structure features a 5-methylthiophene core linked via a methylene bridge to an allylamine (prop-2-en-1-amine) moiety, placing it within a class of heterocyclic building blocks utilized in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
CAS No. 893569-89-6
Cat. No. B3058415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine
CAS893569-89-6
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CNCC=C
InChIInChI=1S/C9H13NS/c1-3-6-10-7-9-5-4-8(2)11-9/h3-5,10H,1,6-7H2,2H3
InChIKeyPRNNQJGGDNDFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine (CAS 893569-89-6): Physicochemical & Procurement-Ready Profile


N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine (CAS 893569-89-6) is a thiophene-based secondary amine with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . The structure features a 5-methylthiophene core linked via a methylene bridge to an allylamine (prop-2-en-1-amine) moiety, placing it within a class of heterocyclic building blocks utilized in medicinal chemistry and agrochemical discovery programs . Commercially, the compound is typically supplied at ≥95% purity, with some vendors offering NLT 98% grades, and is stored under cool, dry conditions (2–8°C recommended) .

Why N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine Cannot Be Replaced by a Generic Thiophene-Allylamine Analog


Minor structural perturbations among thiophene-allylamine congeners produce substantial shifts in key physicochemical parameters that govern chromatographic behavior, membrane permeability, and amine nucleophilicity in downstream reactions. The presence of the 5-methyl substituent on the thiophene ring distinguishes the title compound from the des-methyl analog N-(thiophen-2-ylmethyl)prop-2-en-1-amine (CAS 53175-34-1), altering lipophilicity (ΔLogP), boiling point, and pKa. Similarly, replacement of the allyl group with a methyl group—as in N-methyl-1-(5-methylthiophen-2-yl)methanamine (CAS 82230-49-7)—changes the steric and electronic environment of the secondary amine, impacting both reactivity and biological target engagement. Substituting compounds without verifying these quantitative differences risks failed synthetic campaigns, irreproducible assay results, and procurement of an intermediate with incompatible physical properties.

Quantitative Differentiation of N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine vs. Structural Analogs


Enhanced Lipophilicity (LogP) vs. Des-Methyl Thiophene Analog

The title compound exhibits a computed LogP of 2.72, reflecting the contribution of the 5-methyl substituent on the thiophene ring . This represents a measurable increase in lipophilicity relative to the des-methyl analog N-(thiophen-2-ylmethyl)prop-2-en-1-amine, for which a LogP of approximately 2.0 can be estimated based on fragment-based calculations and the compound's lower molecular weight and reduced hydrophobic surface area . The ΔLogP of ~0.7 units translates to a roughly 5-fold difference in octanol-water partition coefficient, directly influencing reversed-phase HPLC retention time and passive membrane permeability in cell-based assays.

LogP Lipophilicity Chromatographic Retention Membrane Permeability

Elevated Boiling Point vs. N-Methyl Analog Improves Distillation Purity Window

The title compound has a reported boiling point of 236.2°C at 760 mmHg , which is substantially higher than that of the N-methyl analog N-methyl-1-(5-methylthiophen-2-yl)methanamine (CAS 82230-49-7), with a boiling point of 87°C at 12 Torr (equivalent to approximately 180–200°C at 760 mmHg after pressure correction) . This ~40–55°C elevation in boiling point provides a wider operational window for fractional distillation-based purification and indicates stronger intermolecular forces attributable to the allyl substituent versus the methyl substituent, reducing volatility during solvent evaporation and long-term storage.

Boiling Point Distillation Purification Thermal Stability

Polar Surface Area (PSA) Differentiation from Piperidine and Cyclopropanamine Isomers

The title compound has a computed polar surface area (PSA) of 40.27 Ų . In contrast, the thiophene-piperidine isomer 1-(thiophen-2-yl)piperidine (C9H13NS, CAS 19983-20-1) exhibits a PSA of 31.48 Ų [1], while the N-cyclopropanamine analog N-[(3-methyl-2-thienyl)methyl]cyclopropanamine (C9H13NS, CAS 892571-43-6) has an estimated PSA similar to the piperidine derivative based on replacement of the primary amine with a constrained cyclopropanamine . The ~9 Ų higher PSA of the title compound arises from the secondary allylamine group versus the tertiary amine in the piperidine and the constrained cyclopropane ring in the cyclopropanamine analog, directly affecting predicted blood-brain barrier (BBB) permeability and CNS Multiparameter Optimization (MPO) scores.

Polar Surface Area Blood-Brain Barrier Permeability Drug-Likeness Isomer Differentiation

Refractive Index as a QC Fingerprint for Identity Confirmation vs. Analogous Thiophene Amines

The title compound has a reported refractive index (n) of 1.538 . This value serves as a rapid, non-destructive identity confirmation parameter that distinguishes it from closely related thiophene-allylamine analogs. For instance, (E)-3-(thiophen-2-yl)prop-2-en-1-amine (CAS 83665-85-4), which differs in the position of the double bond and lacks the 5-methyl substituent, has a reported refractive index of 1.637 [1]. The Δn of −0.099 is readily measurable with a standard benchtop refractometer and provides immediate go/no-go verification of material identity upon receipt, independent of HPLC or NMR instrumentation.

Refractive Index Quality Control Identity Testing Incoming Material Verification

Flash Point as a Shipping and Storage Safety Differentiator

The title compound exhibits a flash point of 96.6°C , which classifies it as a combustible liquid (flash point > 60°C but < 93°C per GHS criteria, or borderline depending on regional interpretation). This compares favorably to the des-methyl analog N-(thiophen-2-ylmethyl)prop-2-en-1-amine (CAS 53175-34-1), which has a reported flash point of 86.1°C . The ~10.5°C higher flash point of the title compound may place it in a less restrictive transport category under certain regulatory frameworks, potentially reducing shipping surcharges and simplifying storage compliance relative to the more flammable des-methyl analog.

Flash Point Safety Transport Classification Storage Compliance

High-Confidence Application Scenarios for N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine (CAS 893569-89-6)


Medicinal Chemistry: CNS vs. Peripheral Target Library Design Informed by LogP and PSA

The elevated LogP (2.72) relative to des-methyl analogs and the moderately higher PSA (40.27 Ų) compared to piperidine isomers position this compound as a building block for programs requiring balanced lipophilicity and controlled CNS penetration . Medicinal chemists designing kinase inhibitor or GPCR-targeted libraries can select this scaffold when computational models predict that a LogP of ~2.7 with a PSA of ~40 Ų aligns with desired permeability-efflux ratios, while the allylamine handle provides a synthetic vector for further diversification via cross-coupling or reductive amination.

Process Chemistry: Distillation-Based Purification Exploiting the Wide Boiling Point Window

With a boiling point of 236.2°C at 760 mmHg—approximately 40–55°C higher than the N-methyl analog—this compound offers a broader operational range for fractional distillation . Process development teams scaling up synthetic routes can leverage this thermal stability to achieve higher distillative purity without risking thermal decomposition, reducing reliance on column chromatography and lowering production costs per batch.

Quality Assurance: Incoming Material Identity Verification via Refractive Index

The refractive index of 1.538 provides a rapid, instrument-minimal method for confirming the identity of received material against the procurement specification . QA/QC laboratories can implement a refractometric check as part of the incoming material SOP, distinguishing the title compound from the (E)-3-(thiophen-2-yl)prop-2-en-1-amine isomer (n = 1.637) in under 60 seconds, preventing downstream synthetic failures caused by isomer mix-ups.

Safety & Logistics: Optimized Shipping Classification Based on Flash Point Thresholds

The flash point of 96.6°C positions this compound near or above the threshold for certain dangerous goods classifications, depending on the regulatory jurisdiction . Procurement and logistics teams evaluating multi-gram to kilogram shipments can select this compound over the more flammable des-methyl analog (flash point 86.1°C) to potentially qualify for less restrictive transport packaging, reduced dangerous goods surcharges, and simplified customs documentation.

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